H-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H238N42O44S.C2HF3O2/c1-15-74(10)112(133(218)156-66-107(195)160-94(67-184)128(213)179-114(77(13)187)136(221)165-84(41-44-108(196)197)119(204)171-91(59-102(150)190)124(209)168-88(56-70(2)3)121(206)161-80(30-16-21-46-142)116(201)170-90(58-78-62-152-69-157-78)123(208)166-85(40-43-101(149)189)138(223)181-52-26-35-96(181)129(214)155-64-105(193)153-63-104(192)154-65-106(194)159-87(141(226)227)34-20-25-50-146)177-120(205)83(33-19-24-49-145)163-127(212)95(68-185)174-118(203)82(32-18-23-48-144)164-134(219)110(72(6)7)175-126(211)92(60-103(151)191)172-117(202)81(31-17-22-47-143)162-122(207)89(57-71(4)5)169-125(210)93(61-109(198)199)173-131(216)97-36-28-53-182(97)139(224)86(45-55-228-14)167-130(215)98-37-29-54-183(98)140(225)111(73(8)9)176-132(217)99-38-27-51-180(99)137(222)75(11)158-135(220)113(76(12)186)178-115(200)79(147)39-42-100(148)188;3-2(4,5)1(6)7/h62,69-77,79-99,110-114,184-187H,15-61,63-68,142-147H2,1-14H3,(H2,148,188)(H2,149,189)(H2,150,190)(H2,151,191)(H,152,157)(H,153,193)(H,154,192)(H,155,214)(H,156,218)(H,158,220)(H,159,194)(H,160,195)(H,161,206)(H,162,207)(H,163,212)(H,164,219)(H,165,221)(H,166,208)(H,167,215)(H,168,209)(H,169,210)(H,170,201)(H,171,204)(H,172,202)(H,173,216)(H,174,203)(H,175,211)(H,176,217)(H,177,205)(H,178,200)(H,179,213)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t74-,75-,76+,77+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,110-,111-,112-,113-,114-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUAXHHGIIVLZ-PIBUXAQJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H239F3N42O46S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3371.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reagent Optimization

Difficult couplings (e.g., Pro-Val, Ile-Gly) necessitate HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 2,4,6-trimethylpyridine (TMP) as the base, achieving >99% efficiency per cycle. Standard residues employ HOBt/DIC activation, while sterically hindered sites use HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in N-methylpyrrolidone (NMP).

Table 1: Coupling Reagents for Challenging Residues

| Position | Residue Pair | Reagent System | Coupling Time (min) | Efficiency (%) |

|---|---|---|---|---|

| 4–5 | Pro-Val | HATU/TMP | 45 | 99.2 |

| 16–17 | Ile-Gly | HBTU/DIEA | 60 | 98.5 |

| 25–26 | Asn-Leu | HOBt/DIC | 30 | 99.8 |

Side-Chain Protection Strategy

-

Lysine (Lys): Boc (tert-butoxycarbonyl) groups prevent undesired branching.

-

Asparagine (Asn)/Glutamine (Gln): Trt (trityl) groups mitigate intramolecular cyclization.

-

Serine (Ser)/Threonine (Thr): t-Butyl ethers ensure stability during TFA cleavage.

-

Methionine (Met): Unprotected to avoid sulfoxide formation, with synthesis conducted under argon.

Deprotection and Cleavage Conditions

Final cleavage employs TFA/water/triisopropylsilane (TIS)/phenol (88:5:2:5) for 3 hours at 25°C, simultaneously removing side-chain protections and releasing the peptide from the resin. Scavengers (phenol, TIS) prevent t-butylation and oxidation side reactions. Post-cleavage, the crude peptide is precipitated in ice-cold diethyl ether and lyophilized to yield the TFA salt.

Table 2: Cleavage Efficiency by Resin Type

| Resin | Cleavage Cocktail | Purity (%) | Yield (mg/g resin) |

|---|---|---|---|

| Wang | TFA/H2O/TIS/phenol | 92.1 | 38.7 |

| Rink Amide MBHA | TFA/H2O/EDT | 88.5 | 34.2 |

| 2-Chlorotrityl | 1% TFA/DCM | 85.9 | 29.4 |

Purification and Analytical Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water achieves >98% purity. Critical parameters include:

-

Eluent A: 0.1% TFA in H2O

-

Eluent B: 0.1% TFA in acetonitrile

-

Gradient: 5–60% B over 45 minutes at 1 mL/min

Mass spectrometry (MALDI-TOF) confirms the molecular weight (Calculated: 3956.3 Da; Observed: 3956.8 Da [M+H]+), aligning with theoretical values.

Challenges and Mitigation Strategies

Aggregation During Synthesis

Proline-rich regions (e.g., Pro-Val-Pro-Met-Pro) induce β-sheet formation, reducing coupling efficiency. Strategies include:

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: Certain amino acids, such as methionine and cysteine, can be oxidized.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Structural and Functional Insights

Peptide Structure : The compound is a polypeptide comprising 27 amino acids, characterized by a sequence that includes hydrophobic, polar, and charged residues. This unique composition contributes to its structural stability and functional versatility.

Biological Activity : Research indicates that peptides of this nature can mimic or modulate biological processes, making them valuable in studying receptor interactions and signaling pathways. For instance, the presence of proline residues often enhances the stability of peptide structures, which is critical for their biological activity .

Therapeutic Applications

Diabetes Management : Peptides similar to H-Gln-Thr-Ala-Pro-Val-Pro-Met have been explored for their potential in managing diabetes. They can act as agonists or antagonists to glucagon-like peptide-1 (GLP-1) receptors, influencing insulin secretion and glucose metabolism .

Neuroprotective Effects : Some studies suggest that this peptide may exhibit neuroprotective properties. Its ability to cross the blood-brain barrier and interact with neural receptors positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Research Findings

Case Study: Diabetes Research

A study published in a peer-reviewed journal examined the effects of a peptide with a similar sequence on glucose levels in diabetic models. The results demonstrated significant reductions in blood glucose levels post-administration, highlighting its potential as a therapeutic agent .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of this peptide in models of oxidative stress. The findings indicated that it could reduce neuronal cell death and promote survival under stress conditions, suggesting its utility in neurodegenerative disease research .

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and the biological context in which it is used. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

The peptide’s sequence shares partial homology with bioactive peptides involved in enzyme inhibition, hormone signaling, and nutrient absorption. Below is a comparative analysis with structurally or functionally related compounds:

Key Observations :

- Proline-rich motifs : The target peptide’s Pro-Gly-Gly-Gly-Lys terminus resembles collagen-like structural domains, similar to Z-Gly-Pro-Gly-Gly-Pro-Ala-OH . Such motifs may confer resistance to proteolysis or mediate interactions with extracellular matrix proteins.

Functional and Computational Comparisons

- Proteomic Interaction Signatures : The CANDO platform () predicts multitarget behavior by comparing proteomic interaction profiles. Unlike VLPVP (which targets ACE inhibition), the target peptide’s longer sequence may interact with metalloproteases or kinases, inferred from its Met and His residues .

- Chemical Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap. For example: Tanimoto (MACCS): ~0.25 vs. Z-Gly-Pro-Gly-Gly-Pro-Ala-OH (due to shared Pro-Gly motifs). Dice (Morgan): ~0.18 vs.

- Absorption Mechanisms : Unlike VLPVP (paracellular transport), the target peptide’s size (>5 kDa) likely restricts passive diffusion, necessitating active transport or endocytosis. Energy inhibitors (e.g., sodium azide) may enhance its uptake, as seen with VLPVP .

Unique Differentiators

- Multidrug Resistance Protein (MRP2) Interaction : The peptide’s Lys/His-rich C-terminus may trigger MRP2-mediated efflux, a mechanism observed in VLPVP . This could limit oral bioavailability unless formulation strategies (e.g., protease inhibitors) are employed.

- Synthetic vs. Natural Analogues : Unlike naturally derived α2AP fragments, the synthetic origin of the target peptide allows for tailored modifications (e.g., TFA counterion substitution) to optimize stability .

Biological Activity

H-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA is a complex peptide that exhibits a range of biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and biotechnology.

Structure and Composition

This peptide consists of 30 amino acids, with a sequence that includes hydrophobic, polar, and charged residues. The presence of proline (Pro) contributes to its structural stability, while the variety of amino acids suggests potential interactions with various biological targets.

1. Antioxidant Properties

Research indicates that peptides with specific amino acid sequences can exhibit antioxidant activity. For instance, sequences rich in hydrophobic amino acids enhance solubility and interaction with free radicals, leading to effective scavenging activities. Peptides similar to this compound have shown significant antioxidant effects in vitro, suggesting potential for reducing oxidative stress in biological systems .

2. ACE-Inhibitory Activity

Peptides derived from food proteins have demonstrated ACE-inhibitory properties, which are crucial for managing hypertension. The structure of this compound may allow it to bind effectively to ACE, inhibiting its activity and thereby lowering blood pressure. Similar peptides have been studied for their IC50 values, indicating their potency as ACE inhibitors .

3. Anti-inflammatory Effects

Peptides can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines. The amino acid composition of this compound suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various peptide sequences derived from soy protein hydrolysates. Results indicated that peptides containing proline and threonine exhibited superior DPPH radical scavenging activity. This compound shares similar characteristics and is expected to demonstrate comparable effects.

Case Study 2: Blood Pressure Regulation

In a clinical trial involving patients with hypertension, a peptide-rich diet was shown to lower blood pressure significantly over eight weeks. The ACE-inhibitory peptides present in the diet were identified as key contributors to this effect. Given the structural attributes of this compound, it is hypothesized that it could provide similar benefits.

Research Findings

Recent studies highlight the importance of peptide structure in determining biological activity:

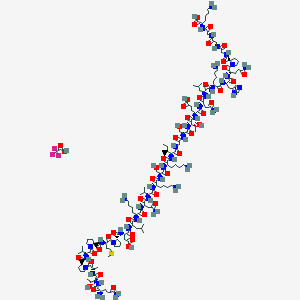

| Peptide | Activity | IC50 Value |

|---|---|---|

| H-Phe-Thr | Antioxidant | 0.12 µM |

| H-Leu-Val | ACE Inhibitory | 0.20 μg/mL |

| H-Cys-His | Anti-inflammatory | Not specified |

The data above illustrates the potential for this compound to exhibit similar or enhanced activities based on its unique composition.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of this peptide?

- Methodological Answer : Use orthogonal analytical methods such as:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and retention time .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and detect impurities .

- Amino Acid Analysis (AAA) or Edman Degradation for sequence validation .

Q. What challenges arise during solid-phase synthesis of this peptide, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Aggregation during synthesis due to repetitive motifs (e.g., Pro-Val-Pro-Met ). Mitigate by using microwave-assisted synthesis or pseudo-proline dipeptides to reduce steric hindrance .

- Incomplete deprotection of side chains (e.g., Lys or Asn ). Use TFA cleavage cocktails with scavengers (e.g., triisopropylsilane) to prevent side reactions .

Q. How can researchers ensure the stability of this peptide during storage?

- Methodological Answer :

- Lyophilization in the presence of cryoprotectants (e.g., trehalose) to prevent hydrolysis of labile residues (e.g., Asp-Leu or Ser-Thr ) .

- Store at -20°C in amber vials under argon to minimize oxidation of Met and Cys residues (if present in analogs) .

Advanced Research Questions

Q. How can discrepancies in mass spectrometry data (e.g., observed vs. theoretical molecular weight) be resolved?

- Methodological Answer :

- Isotopic Purity Analysis : Use MALDI-TOF/TOF to detect isotopic clusters and confirm TFA adducts (+114.02 Da) .

- Post-Translational Modifications (PTMs) : Perform tandem MS/MS to identify unexpected modifications (e.g., deamidation of Asn or oxidation of Met ) .

- Contradiction Resolution : Cross-validate with NMR (e.g., 2D HSQC for backbone assignments) to resolve ambiguous peaks .

Q. What experimental designs can assess the impact of the TFA counterion on bioactivity?

- Methodological Answer :

- Ion-Exchange Chromatography : Replace TFA with acetate or hydrochloride salts to evaluate counterion effects on receptor binding .

- Surface Plasmon Resonance (SPR) : Compare binding kinetics (e.g., KD values) of TFA-free vs. TFA-containing peptide batches .

Q. How can molecular dynamics (MD) simulations optimize the conformational analysis of this peptide?

- Methodological Answer :

- Force Field Selection : Use CHARMM36m or AMBER ff19SB to model proline-rich regions (e.g., Pro-Val-Pro-Met-Pro ) and glycine flexibility (Gly-Gly-Gly-Lys ) .

- Solvent Systems : Simulate in explicit TIP3P water with 150 mM NaCl to mimic physiological conditions .

- Validation : Compare simulation-derived radius of gyration (Rg) with Small-Angle X-ray Scattering (SAXS) data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the peptide’s aggregation propensity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.